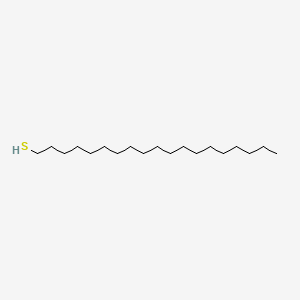

1-Nonadecanethiol

Description

Significance of Alkanethiols in Surface Engineering and Interfacial Science

Alkanethiols are organic compounds with the general formula R-SH, where R is an alkyl group and -SH is a thiol functional group. Their importance in surface engineering stems from the strong affinity of the sulfur atom for various metal substrates, particularly gold, silver, copper, and platinum. harvard.edusigmaaldrich.com This interaction leads to the formation of a stable, semi-covalent bond between the thiol and the metal surface. sigmaaldrich.com

The process of SAM formation is typically a two-step mechanism. It begins with a fast adsorption of thiol molecules onto the surface, which can achieve significant coverage within minutes. This is followed by a much slower rearrangement and ordering phase, which can take several hours, where the alkyl chains unfold and defects in the monolayer are eliminated to form a well-packed structure. harvard.educdnsciencepub.com On a gold (111) surface, long-chain alkanethiols typically form a highly ordered (√3 × √3)R30° structure, with the alkyl chains tilted approximately 30 degrees from the surface normal. sigmaaldrich.comrsc.org

The ability to form these robust and well-defined monolayers makes alkanethiols invaluable for tailoring the interfacial properties of materials. nist.gov By varying the length of the alkyl chain or introducing different terminal functional groups, scientists can precisely control surface characteristics such as wettability, adhesion, friction, and chemical reactivity. harvard.edu This molecular-level control has enabled a wide range of applications, including:

Protective Coatings: SAMs can act as ultrathin barriers to inhibit corrosion and oxidation of the underlying metal. nist.govgoogle.com

Microelectronics: They can serve as charge injection barriers in organic field-effect transistors and as nanometer-thick resists in soft lithography for fabricating micro and nanostructures. nist.govharvard.edu

Biomedical Interfaces: SAMs can be designed to resist protein fouling on medical implants, enhancing biocompatibility, or to act as platforms for immobilizing biomolecules like DNA for use in biosensors. nist.govvulcanchem.comresearchgate.net

Nanoscience: Alkanethiols are used to stabilize metal nanoparticles, preventing their aggregation while retaining their catalytic or optical properties. vulcanchem.comchemicalbook.com

Overview of 1-Nonadecanethiol within the Alkanethiol Homologous Series in Academic Research

1-Nonadecanethiol, with the chemical formula CH₃(CH₂)₁₈SH, is a long-chain alkanethiol containing a 19-carbon backbone. scholaris.ca Within the homologous series of n-alkanethiols, it represents a compound with a significantly long alkyl chain, which is a critical factor in the structure and stability of the resulting self-assembled monolayers. In academic research, 1-Nonadecanethiol and other long-chain thiols (typically with more than 10 carbons) are frequently used as model systems to study the fundamental principles of self-assembly and the relationship between molecular structure and macroscopic surface properties. rsc.orgacs.org

The length of the alkyl chain is a key determinant of the quality and stability of a SAM. Longer chains, such as the C19 chain of 1-Nonadecanethiol, result in stronger van der Waals interactions between adjacent molecules. vulcanchem.com This enhanced intermolecular force leads to the formation of more densely packed, ordered, and thermally stable monolayers compared to those formed from short-chain thiols. vulcanchem.com Research has consistently shown that as the chain length increases, the structural and wetting properties of the SAMs become more uniform and crystallinelike. nist.gov

For instance, studies comparing alkanethiols of varying lengths have demonstrated that longer chains provide better surface passivation and act as more effective barriers. nist.govresearchgate.net The increased packing density and order associated with molecules like 1-Nonadecanethiol create a more impermeable film. This makes it a compound of interest in studies on corrosion inhibition and in applications requiring robust, low-friction surfaces, such as in microelectromechanical systems (MEMS). vulcanchem.com

Furthermore, 1-Nonadecanethiol is synthesized for research purposes, often starting from the corresponding aliphatic bromide, 1-bromononadecane (B1582091), which is reacted with thiourea (B124793). scholaris.ca Its use, alongside other long-chain thiols like 1-heptadecanethiol (B1584891) (C17) and 1-octadecanethiol (B147371) (C18), allows for systematic investigations into odd-even effects and other subtle structural phenomena that influence the properties of SAMs. scholaris.carsc.org

Table 1: Physical and Chemical Properties of 1-Nonadecanethiol

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₉H₄₀S | vulcanchem.com |

| IUPAC Name | Nonadecane-1-thiol | vulcanchem.com |

| Molecular Weight | 300.6 g/mol | vulcanchem.com |

| CAS Number | 53193-23-0 | vulcanchem.com |

| Melting Point | 67.2°C (340.35 K) | vulcanchem.com |

| Boiling Point | 423.83°C (696.98 K) | vulcanchem.com |

Table 2: Influence of Alkanethiol Chain Length on Self-Assembled Monolayer (SAM) Properties on Gold

| Alkanethiol (Chain Length) | Typical Film Thickness (nm) | Key Research Findings | Source |

|---|---|---|---|

| Hexanethiol (C6) | ~0.7 | Forms less ordered monolayers compared to long-chain thiols; initial adsorption covers about 50% of the surface, followed by a slow rearrangement. | cdnsciencepub.com |

| Dodecanethiol (C12) | ~1.25 | Forms well-ordered monolayers; initial fast adsorption achieves ~80% coverage before slower ordering. Shows significantly improved packing over short chains. | cdnsciencepub.comnist.gov |

| Hexadecanethiol (C16) | ~1.8 | Forms highly ordered, crystalline-like SAMs. Often used as a standard for studying the (√3 × √3)-R30° structure and interface properties. | cdnsciencepub.comacs.org |

| Octadecanethiol (C18) | ~2.03 | Exhibits strong van der Waals forces leading to densely packed and stable films. Used to create hydrophobic surfaces and effective corrosion barriers. | nist.govgoogle.com |

| 1-Nonadecanethiol (C19) | Not specified | Long chain enhances monolayer stability and order due to strong van der Waals interactions. Used in comparative studies of odd-even effects on surface properties. | vulcanchem.comscholaris.carsc.org |

Properties

CAS No. |

53193-23-0 |

|---|---|

Molecular Formula |

C19H40S |

Molecular Weight |

300.6 g/mol |

IUPAC Name |

nonadecane-1-thiol |

InChI |

InChI=1S/C19H40S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h20H,2-19H2,1H3 |

InChI Key |

YNESSCJHABBEIO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCS |

Origin of Product |

United States |

Synthetic Methodologies for 1 Nonadecanethiol

Established Synthetic Pathways for Long-Chain Alkanethiols

The preparation of long-chain alkanethiols, including 1-nonadecanethiol, typically relies on robust and well-documented synthetic routes. These pathways are characterized by the introduction of a thiol (-SH) functional group at the terminus of a long alkyl chain. The choice of starting material often dictates the specific sequence of reactions employed.

A common strategy for synthesizing 1-nonadecanethiol begins with its corresponding long-chain alcohol, 1-nonadecanol (B74867) (CH₃(CH₂)₁₈OH). nih.govsigmaaldrich.com This conversion is not a direct replacement of the hydroxyl group with a thiol group but rather a two-step process. The initial step involves converting the alcohol into a better leaving group, typically a halide.

For instance, 1-eicosanol, an alcohol similar in chain length to 1-nonadecanol, is converted to 1-bromoeicosane (B1265406) by refluxing with hydrobromic acid (HBr) and a catalytic amount of concentrated sulfuric acid. scholaris.ca This bromination step transforms the alcohol into an alkyl bromide. The resulting alkyl bromide can then be converted to the corresponding thiol as described in the following section. A similar bromination step has been documented for converting 1-nonadecanol to a brominated intermediate using HBr under reflux conditions. vulcanchem.com

Table 1: Representative Two-Step Conversion of Long-Chain Alcohols to Alkanethiols

| Step | Reaction | Reagents | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | Bromination | Hydrobromic acid (HBr), Sulfuric acid (H₂SO₄) | 1-Bromoalkane | Converts the poor leaving group (-OH) into a good leaving group (-Br). | scholaris.ca |

The transformation of alkyl halides is a more direct and widely used method for synthesizing 1-nonadecanethiol. The starting material for this synthesis is typically 1-bromononadecane (B1582091) (CH₃(CH₂)₁₈Br). scholaris.casigmaaldrich.com Several nucleophilic sulfur reagents can be employed to displace the bromide and form the thiol.

One of the most common methods involves the use of thiourea (B124793). scholaris.caharvard.edu In this procedure, 1-bromononadecane is reacted with thiourea in an ethanol (B145695) solution, which is heated at reflux. This reaction forms an intermediate alkylisothiuronium salt. Subsequent hydrolysis of this salt, typically achieved by heating with an aqueous solution of a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), cleaves the intermediate to yield the final 1-nonadecanethiol. scholaris.caharvard.edu

An alternative pathway utilizes thiolacetic acid (CH₃COSH) or its salt, potassium thioacetate (B1230152) (KSAc). vulcanchem.comuh.edu The reaction of 1-bromononadecane with a thioacetate source results in the formation of a thioester intermediate. This intermediate is then hydrolyzed, often with an acid like acetyl chloride in methanol, to liberate the free thiol. vulcanchem.comdtic.mil This route is also highly effective for producing thiols from their corresponding halides. researchgate.net

Table 2: Comparison of Thiolation Methods from 1-Bromononadecane

| Method | Key Reagents | Intermediate | Final Step | Key Features | Reference |

|---|---|---|---|---|---|

| Thiourea Route | 1. Thiourea (SC(NH₂)₂) 2. Base (e.g., KOH, NaOH) | Alkylisothiuronium salt | Basic Hydrolysis | A classical, robust method widely used for various alkanethiols. | scholaris.caharvard.edu |

| Thioacetate Route | 1. Thiolacetic acid or KSAc 2. Acid or Base | S-nonadecyl thioacetate | Hydrolysis | Provides good yields and avoids the strong odors associated with using hydrogen sulfide (B99878) directly. | vulcanchem.comresearchgate.net |

The synthesis of 1-nonadecanethiol is inherently a multi-step process, combining the reactions detailed previously into a comprehensive protocol. A complete synthesis starting from the alcohol, 1-nonadecanol, would encompass bromination, thiolation, and final hydrolysis. scholaris.cavulcanchem.com

A well-documented multi-step synthesis of 1-nonadecanethiol starts with the commercially available 1-bromononadecane. scholaris.ca

Formation of the Isothiuronium Salt: 1-bromononadecane is dissolved in ethanol, and thiourea is added. The mixture is degassed and heated at reflux for approximately 18 hours. After this period, the solvent is removed under reduced pressure to yield the crude alkylisothiuronium bromide salt. scholaris.ca

Hydrolysis to Thiol: The crude salt is then treated with a degassed aqueous solution of potassium hydroxide and heated to 100 °C for about 30 minutes. This step hydrolyzes the salt to the corresponding thiolate. scholaris.ca

Isolation: After cooling, the solution is acidified with hydrochloric acid (HCl) and extracted with an organic solvent like dichloromethane. The combined organic layers are dried and concentrated to yield the crude 1-nonadecanethiol product, which then requires further purification. scholaris.ca

More advanced, multi-step procedures such as solid-phase synthesis have been developed to streamline access to a wide variety of functionalized long-chain alkanethiols. kiesslinglab.comrsc.org These methods utilize a resin support to which the thiol precursor is anchored, allowing for simplified reaction workups and purification by minimizing intermediate isolation steps. kiesslinglab.com

Transformation from Alkyl Bromides and Related Halides.

Advanced Purification Strategies for High-Purity 1-Nonadecanethiol

The purity of 1-nonadecanethiol is paramount for its application in nanotechnology, particularly in the formation of highly ordered SAMs, where even minor impurities can introduce significant defects into the monolayer structure. sigmaaldrich.com Therefore, post-synthesis purification is a critical step.

The primary method for purifying crude 1-nonadecanethiol is column chromatography using silica (B1680970) gel as the stationary phase. scholaris.caharvard.edu

Column Chromatography: The crude product is passed through a silica gel column, and the different components are separated by eluting with a non-polar solvent. For 1-nonadecanethiol, pure n-hexane is a common eluent. scholaris.caharvard.edu The desired thiol is collected as a specific fraction, separating it from unreacted starting materials and byproducts, such as the corresponding disulfide which can form via oxidation.

Recrystallization is another effective technique for enhancing purity.

Recrystallization: The crude or column-purified solid can be dissolved in a hot solvent, such as ethanol or hexane, and allowed to cool slowly. vulcanchem.com The pure 1-nonadecanethiol crystallizes out of the solution, leaving impurities behind.

After purification, proper storage is essential to maintain high purity. Thiols are susceptible to oxidation, especially in the presence of air, which leads to the formation of disulfide (1,1'-disulfanediyldinonadecane). To prevent this, purified 1-nonadecanethiol should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (<4 °C). harvard.edu The purity is often verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. harvard.edu

Table 3: Purification and Storage of 1-Nonadecanethiol

| Technique | Purpose | Details | Reference |

|---|---|---|---|

| Column Chromatography | Removal of byproducts and unreacted starting materials. | Stationary Phase: Silica Gel Eluent: n-Hexane | scholaris.caharvard.edu |

| Recrystallization | Enhancement of purity to >95%. | Solvents: Ethanol, Hexane | vulcanchem.com |

| Inert Storage | Prevention of oxidation to disulfide. | Atmosphere: Nitrogen (N₂) or Argon (Ar) Temperature: <4 °C | harvard.edu |

| Purity Analysis | Verification of chemical structure and purity. | Method: Nuclear Magnetic Resonance (NMR) | harvard.edu |

Formation and Structural Characteristics of 1 Nonadecanethiol Self Assembled Monolayers Sams

Fundamental Principles of Thiol Chemisorption on Noble Metal Substrates

The formation of a stable and well-ordered SAM is predicated on the strong, specific interaction between the sulfur atom of the thiol and the atoms of the noble metal substrate, most commonly gold (Au). researchgate.net This process, known as chemisorption, involves the formation of a covalent-like bond that anchors the molecules to the surface. wikipedia.org

The kinetics of SAM formation show that initial monolayer coverage is achieved very quickly, within seconds to minutes of exposing the substrate to a millimolar solution of the alkanethiol in a solvent like ethanol (B145695). sigmaaldrich.com However, this initial layer is often disordered. sigmaaldrich.com The subsequent ordering process, which can take several hours to days, involves the molecules rearranging on the surface to maximize the van der Waals forces between the hydrocarbon chains, leading to a more crystalline and stable monolayer. sigmaaldrich.com The formation of well-ordered SAMs is facilitated by the use of polar solvents, which are thought to promote a more organized and dense monolayer structure. acs.org Potential-assisted deposition methods have also been developed to accelerate the formation of densely packed SAMs. researchgate.net

The chemisorption of alkanethiols from a physisorbed precursor state has an activation energy that is independent of the alkyl chain length. acs.org For long-chain alkanethiols (eight carbons or more), the chemisorption enthalpy is approximately 126 kJ/mol. acs.org

The precise nature of the sulfur head group's interaction with the metallic surface has been a subject of extensive research. It is now widely accepted that alkanethiols adsorb onto Au(111) surfaces as thiolate species (RS⁻), meaning the hydrogen atom of the thiol group (S-H) is lost during the adsorption process. mdpi.com This results in the formation of a strong sulfur-gold bond. mdpi.com

Thermodynamics and Kinetics of SAM Formation.

Structural Elucidation of 1-Nonadecanethiol SAMs

The long alkyl chain of 1-nonadecanethiol plays a critical role in the formation of highly ordered and crystalline SAMs due to the significant contribution of intermolecular van der Waals forces.

Alkanethiol SAMs on Au(111) typically form a well-defined (√3 × √3)R30° structure. sigmaaldrich.com This notation describes a hexagonal overlayer where the spacing between the sulfur atoms is √3 times the gold-gold distance, and the lattice is rotated by 30° relative to the underlying gold lattice. This arrangement results in a highly packed and crystalline-like monolayer. sigmaaldrich.com The strong van der Waals interactions between the nineteen-carbon chains of 1-nonadecanethiol molecules are a primary driving force for this high degree of order. researchgate.net The quality of the molecular packing can be influenced by factors such as the purity of the alkanethiol and the preparation conditions. sigmaaldrich.com The arrangement of molecules within the SAM is also affected by steric hindrance and π-π interactions, although the latter is not relevant for simple alkanethiols. researchgate.net

In a well-ordered 1-nonadecanethiol SAM, the alkyl chains are predominantly in an all-trans (or anti) conformation, which is the lowest energy conformation for a straight-chain alkane. lumenlearning.comlibretexts.org This extended conformation maximizes the van der Waals interactions between adjacent chains. To achieve this dense packing, the alkyl chains are not perpendicular to the substrate surface but are tilted at a specific angle. For typical alkanethiol SAMs on gold, this tilt angle is approximately 30° from the surface normal. sigmaaldrich.com This tilting allows for optimal inter-chain spacing and interaction.

The orientation of the terminal methyl group can exhibit an odd-even effect based on the number of carbon atoms in the alkyl chain. For an odd-numbered chain like 1-nonadecanethiol (n=19), the terminal methyl group is expected to be oriented more tilted away from the surface normal compared to an even-numbered chain. rsc.org

Table 1: Conformational Details of Alkane Chains

| Conformation | Dihedral Angle | Relative Energy | Description |

|---|---|---|---|

| Anti | 180° | Lowest | Most stable, substituents are farthest apart. libretexts.org |

| Gauche | 60° | Higher | Substituents are adjacent, leading to some steric strain. libretexts.org |

The structure of the resulting SAM is highly dependent on the crystallographic orientation of the substrate and the conditions under which the monolayer is deposited. nih.gov The Au(111) surface, with its hexagonal close-packed structure, is the most common and ideal substrate for forming highly ordered alkanethiol SAMs. ethz.ch

Deposition conditions such as temperature, solution concentration, and deposition time significantly impact the final structure of the monolayer. mdpi.comnih.gov For instance, deposition at elevated temperatures can sometimes lead to more ordered SAMs by providing the molecules with enough thermal energy to overcome kinetic barriers and find their optimal packing arrangement. mdpi.com However, temperature can also lead to the displacement of one thiol species by another in the case of mixed SAMs. nih.gov The choice of solvent also plays a role, with polar solvents generally favoring the formation of more densely packed and well-ordered monolayers. acs.org Vapor deposition is another method that can produce highly ordered SAMs, potentially avoiding solvent-related effects. mdpi.com Ultimately, careful control over substrate quality and deposition parameters is crucial for achieving reproducible, high-quality 1-nonadecanethiol SAMs. uni-tuebingen.de

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-Nonadecanethiol |

| Gold |

Conformational Order and Alkane Chain Tilt Angle Analysis.

Interfacial Properties and Molecular Architecture of 1-Nonadecanethiol SAMs

Self-assembled monolayers (SAMs) of 1-nonadecanethiol, like other n-alkanethiols, significantly modify the surface properties of the underlying substrate, particularly its wettability and surface energy. The long, nineteen-carbon alkyl chain of 1-nonadecanethiol creates a dense, hydrophobic surface. vulcanchem.com The wettability of a surface is commonly quantified by measuring the contact angle of a liquid on it; a higher contact angle indicates lower wettability (more hydrophobic).

The surface energy of SAMs is influenced by the terminal group of the thiol and the packing density of the monolayer. For alkanethiol SAMs, the van der Waals interactions between the methylene (B1212753) groups in the alkyl chains are a primary driving force for the formation of well-ordered monolayers, which in turn minimizes the surface energy. sigmaaldrich.com The longer the alkyl chain, the stronger the van der Waals interactions, leading to a more stable and well-ordered monolayer. vulcanchem.com

Studies on mixed SAMs, which are formed by co-adsorbing thiols with different terminal groups (e.g., -CH3 and -OH), have shown that surface wettability can be systematically tuned. By varying the ratio of the two components, surfaces with a wide range of wettabilities can be created. nih.govnih.gov For instance, the number of attached algal zoospores has been observed to decrease as the surface becomes more hydrophilic (more -OH groups). nih.gov This demonstrates the direct influence of surface wettability, modulated by the chemical composition of the SAM, on biological interactions.

The van der Waals surface energy of partially fluorinated alkanethiol SAMs has been shown to vary systematically with the degree of fluorination. uh.edu This can be understood through an effective Hamaker constant, which combines the contributions of both the hydrocarbon and fluorocarbon segments. uh.edu This principle of tuning surface energy by altering the molecular structure is fundamental to designing surfaces with specific interfacial properties.

Table 1: Effect of Surface Composition on Wettability and Spore Attachment

| Mole Fraction of OH on Surface (χOHsurf) | Advancing Water Contact Angle (θAW) (degrees) | Number of Attached Spores (after 1h) |

| 0.0 | 110 | ~1400 |

| 0.2 | 90 | ~1200 |

| 0.4 | 70 | ~800 |

| 0.6 | 50 | ~400 |

| 0.8 | 30 | ~200 |

| 1.0 | <20 | ~100 |

| Data derived from studies on mixed SAMs of hydroxyl- and methyl-terminated thiols. The number of attached spores generally decreases as the surface becomes more wettable (hydrophilic), as indicated by a lower water contact angle. nih.gov |

The introduction of internal dipole moments within the molecules of a self-assembled monolayer can significantly impact the interfacial energetics and wetting behavior of the surface. uh.edu This is often achieved by incorporating electronegative atoms like fluorine into the alkyl chain. uh.eduuh.edu The direction and magnitude of these dipoles directly affect the surface potential and can be tuned through molecular design. uh.edu

For example, in partially fluorinated alkanethiols, a dipole is created at the hydrocarbon-fluorocarbon (HC-FC) interface. uh.edu The orientation of this dipole can influence the oleophobic character of the film by altering the exposure of the underlying fluorinated segments at the monolayer-air interface. uh.edu Studies have shown that the influence of this HC-FC dipole on the wetting behavior appears to be minimized as the length of a terminal alkyl chain increases. uh.edu

The presence of an internal amide group in an alkanethiol can also affect the electrochemical behavior of the resulting SAM. For instance, SAMs of N-(2-mercaptoethyl)heptanamide show different electrochemical properties compared to decanethiol SAMs, which is attributed to the presence of the internal amide group. mdpi.com

Furthermore, the substrate itself can influence the effects of molecular dipoles. Studies using underpotentially deposited (UPD) silver on gold substrates have shown that the structural and interfacial properties of SAMs, including those with terminal CF3 groups, differ from those on bare gold. This is attributed to the different adlayer structures that the alkanethiols adopt on the two metal surfaces. rsc.org

A fascinating phenomenon observed in n-alkanethiol SAMs is the "odd-even effect," where properties such as wettability, surface potential, and molecular orientation show a zigzagging pattern depending on whether the number of carbon atoms in the alkyl chain is odd or even. uh.eduiastate.edu This effect arises from the orientation of the terminal methyl group, which alternates its direction relative to the surface for odd and even chain lengths. uh.edu

For 1-nonadecanethiol, which has an odd number of carbon atoms (n=19), the terminal C-C bond is oriented more parallel to the surface normal, leading to a different surface structure and properties compared to an alkanethiol with an even number of carbons, such as 1-eicosanethiol (B79913) (n=20). uh.edu This has been observed in the wettability data of n-alkanethiol SAMs, where monolayers with an odd number of carbons are generally more wettable than those with an even number. uh.edu

The odd-even effect is not limited to wettability. It has also been observed in the surface infrared spectra of hydrocarbon SAMs on gold. uh.edu The intensity of certain vibrational modes changes depending on the total number of carbons in the chain, which is a direct consequence of the changing orientation of the transition dipole moment of the vibration relative to the metal surface. uh.edu

The substrate can also modulate the odd-even effect. For instance, an inverted and asymmetric odd-even oscillation in static contact angles was observed when the substrate was changed from gold to silver for smoother surfaces. iastate.edu However, for rougher surfaces (root-mean-square roughness > 1 nm), the odd-even effect in hydrophobicity may not be empirically observable. iastate.edu Aryl-substituted alkanethiolate SAMs also exhibit odd-even effects, with systematic variations in film structure, packing density, and molecular inclination depending on the parity of the number of methylene units in the alkyl linker. rsc.org

Table 2: Odd-Even Effect on Contact Angles of n-Alkanethiol SAMs on Gold

| Alkanethiol | Number of Carbons (n) | Parity | Advancing Hexadecane (B31444) Contact Angle (degrees) | Advancing Water Contact Angle (degrees) |

| 1-Heptadecanethiol (B1584891) | 17 | Odd | ~46 | ~112 |

| 1-Octadecanethiol (B147371) | 18 | Even | ~48 | ~114 |

| 1-Nonadecanethiol | 19 | Odd | ~46 | ~112 |

| 1-Eicosanethiol | 20 | Even | ~48 | ~114 |

| This table illustrates the general trend of the odd-even effect on wettability. SAMs with an odd number of carbons tend to have slightly lower contact angles (are more wettable) for nonpolar liquids like hexadecane compared to those with an even number of carbons. The effect is also observed for polar liquids like water. Data is representative of typical findings. uh.eduiastate.edu |

Influence of Internal Dipole Moments on Interfacial Energetics and Wetting Behavior.

Stability and Durability Profiles of 1-Nonadecanethiol SAMs

The thermal stability of self-assembled monolayers is a critical factor for their practical application in devices and sensors. mdpi.comcore.ac.uk For alkanethiolate SAMs on gold, thermal desorption studies have shown that molecules can desorb in different ways depending on the temperature. At lower temperatures (around 350 K), desorption often occurs through the formation of dialkyl disulfide species. At higher temperatures (around 410 K), desorption can happen via the cleavage of the sulfur-gold bond, releasing alkanethiolate species. mdpi.com

The introduction of specific functional groups can also improve thermal stability. For example, amide-containing alkanethiol SAMs have been found to be thermally more stable than their simple alkanethiol counterparts. This is attributed to the formation of intermolecular hydrogen bonding networks within the monolayer, which provides additional stabilization. mdpi.com Similarly, the use of underpotentially deposited (UPD) metal layers, such as silver on gold, has been explored as a method to enhance the thermal stability of SAMs. rsc.org

Studies on hexadecanethiol on copper have shown that longer chain thiols exhibit higher resistance to thermal degradation due to denser molecular packing and stronger intermolecular forces. researchgate.net While specific thermal desorption data for 1-nonadecanethiol is not detailed in the provided context, the principles governing alkanethiol SAMs suggest that its long alkyl chain would contribute to a relatively high thermal stability compared to shorter-chain thiols.

The chemical and environmental stability of SAMs is crucial for their long-term performance. The strong gold-sulfur bond, with a bond energy of approximately 45-50 kcal/mol, provides a robust anchor for the monolayer, making it stable in various solvents and across a range of temperatures and electrochemical potentials. sigmaaldrich.comrsc.orgwikipedia.org

However, SAMs are not completely inert. They can be susceptible to oxidation, especially at the sulfur headgroup, which can lead to the degradation of the monolayer. rsc.org The packing quality of the SAM is important for its protective properties. A well-ordered, dense monolayer, as would be expected for 1-nonadecanethiol due to its long chain, can act as an effective barrier against corrosive agents and prevent oxidation of the underlying substrate. vulcanchem.com

The chemical environment can also influence the stability and structure of the SAM. For instance, the presence of certain ions or solvents can affect the monolayer's integrity. The choice of substrate also plays a role; while gold is relatively inert, other substrates like copper are more prone to oxidation, which can compromise the stability of the SAM. rsc.org

Advanced Spectroscopic and Surface Characterization of 1 Nonadecanethiol Systems

Vibrational Spectroscopy for Conformational and Bonding Analysis

Vibrational spectroscopy is a powerful tool for probing the conformational order and bonding interactions within 1-Nonadecanethiol assemblies. By analyzing the vibrational modes of the molecule, detailed information about the structure and orientation of the alkyl chains and the nature of the sulfur-substrate bond can be obtained.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique for characterizing the conformational order of alkanethiol SAMs. azonano.com The positions of the methylene (B1212753) (CH₂) stretching vibrations are particularly sensitive to the extent of trans-gauche isomerization in the alkyl chains. In a highly ordered, all-trans conformation, typical of well-formed SAMs, the asymmetric (d⁻) and symmetric (d⁺) CH₂ stretching modes appear at specific low frequencies. As the degree of conformational disorder (gauche defects) increases, these peaks shift to higher wavenumbers. researchgate.net

FT-IR spectroscopy provides valuable information on the functional groups present in a molecule by measuring the absorption of infrared radiation. azooptics.com The resulting spectrum serves as a unique "fingerprint" of the compound. azooptics.comspecac.com The analysis of an FT-IR spectrum involves examining the number, position, and intensity of absorption bands to identify different functional groups. azooptics.com

For alkanethiol SAMs on gold, FT-IR spectra typically show characteristic peaks for the alkyl chain. piketech.com For instance, the spectrum of a dodecanethiol (DDT) SAM displays prominent C-H stretching bands. piketech.com The presence of other functional groups, such as a carboxylic acid in 11-mercaptoundecanoic acid (MUA) or ether linkages in hydroxyl-terminated (hexaethylene glycol) undecanethiol (EG6OH), gives rise to additional characteristic peaks, such as C=O and C-O-C stretching modes, respectively. piketech.com

Table 1: Representative FT-IR Peak Assignments for Alkanethiol SAMs

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| ~2960 | CH₃ asymmetric stretch (r⁻) | Indicates the presence of terminal methyl groups. |

| ~2940 | CH₂ asymmetric stretch (d⁻) | Position indicates conformational order of the alkyl chain. piketech.com |

| ~2855 | CH₂ symmetric stretch (d⁺) | Position indicates conformational order of the alkyl chain. piketech.com |

| ~1750 | C=O stretch | Characteristic of a carboxylic acid group, as seen in MUA SAMs. piketech.com |

| ~1470 | COOH moieties | Related to the carboxylic acid group. piketech.com |

| ~1110 | C-O-C stretch | Characteristic of ethylene (B1197577) glycol moieties, as in EG6OH SAMs. piketech.com |

This table is generated based on representative data for alkanethiol SAMs and may not be specific to 1-Nonadecanethiol.

Raman Spectroscopy of Monolayer Systems

Raman spectroscopy is another vibrational technique that offers complementary information to FT-IR, particularly for studying the low-frequency modes associated with the carbon-sulfur and gold-sulfur bonds. nih.govacs.org In the context of 1-Nonadecanethiol SAMs, Raman spectroscopy can provide insights into the crystallinity and order of the monolayer. nih.gov

The vibrational modes of the C-S bond are sensitive to the conformation of the alkyl chain. The trans (T) and gauche (G) conformers of the C-S bond give rise to distinct Raman bands. nih.gov A high intensity ratio of the ν(C-S)T to the ν(C-S)G band is indicative of a highly ordered and crystalline monolayer. nih.gov For example, in dodecanethiol (DDT) SAMs on silver nanocubes, the significant difference in intensity between the 706 cm⁻¹ ν(C-S)T and the 632 cm⁻¹ ν(C-S)G bands suggests a dense and highly ordered SAM. nih.gov

Furthermore, the disappearance of the strong S-H stretching vibration, typically observed around 2575 cm⁻¹ for free thiols, confirms the formation of a thiolate species upon bonding to the metal surface. nih.gov The C-C stretching region also provides information about the conformational order, with distinct bands for trans and gauche conformers. nih.gov

Table 2: Representative Raman Peak Assignments for Alkanethiol SAMs

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| ~2575 | ν(S-H) | Absence indicates formation of a metal-thiolate bond. nih.gov |

| ~1125 | ν(C-C)T | Trans conformation of the C-C backbone, indicating order. nih.gov |

| ~1081 | ν(C-C)G | Gauche conformation of the C-C backbone, indicating disorder. nih.gov |

| ~706 | ν(C-S)T | Trans conformation of the C-S bond, indicating order. nih.gov |

| ~632 | ν(C-S)G | Gauche conformation of the C-S bond, indicating disorder. nih.gov |

This table is generated based on representative data for dodecanethiol SAMs and may not be specific to 1-Nonadecanethiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of 1-Nonadecanethiol. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the connectivity and chemical environment of the atoms within the molecule.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides information on the different types of protons in a molecule and their neighboring atoms. For 1-Nonadecanethiol, the ¹H NMR spectrum exhibits characteristic signals for the terminal methyl (CH₃) group, the methylene (CH₂) groups of the long alkyl chain, and the protons of the thiol group (SH) and the methylene group adjacent to it (α-CH₂). harvard.edu

The integration of the peaks corresponds to the number of protons of each type. The chemical shift (δ) and the splitting pattern (multiplicity) of each signal are determined by the electronic environment and the number of adjacent protons, respectively.

Table 3: Representative ¹H NMR Data for Long-Chain Alkanethiols

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~2.5 | Quartet | -CH₂-SH (α-protons) |

| ~1.6 | Multiplet | -CH₂-CH₂-SH (β-protons) |

| ~1.2-1.4 | Broad multiplet | -(CH₂)n- (bulk methylene protons) |

| ~0.88 | Triplet | -CH₃ (terminal methyl protons) |

| ~1.3 | Triplet | -SH (thiol proton) |

This table is compiled from data for various long-chain alkanethiols and is representative of what would be expected for 1-Nonadecanethiol. harvard.edusurfacesciencelab.com

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each non-equivalent carbon atom in 1-Nonadecanethiol gives a distinct signal in the proton-decoupled ¹³C NMR spectrum. masterorganicchemistry.com The chemical shift of each carbon is indicative of its chemical environment (e.g., aliphatic, near an electronegative atom). libretexts.org

For 1-Nonadecanethiol, the spectrum would show a signal for the terminal methyl carbon, multiple signals for the non-equivalent methylene carbons in the long chain, and a distinct signal for the carbon atom bonded to the sulfur.

Table 4: Representative ¹³C NMR Data for Long-Chain Alkanethiols

| Chemical Shift (δ, ppm) | Assignment |

| ~34 | C-SH (α-carbon) |

| ~32 | C-CH₂-SH (β-carbon) |

| ~29-30 | -(CH₂)n- (bulk methylene carbons) |

| ~28 | Methylene carbon near the end of the chain |

| ~24 | Methylene carbon near the thiol group |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ (terminal methyl carbon) |

This table is compiled from data for various long-chain alkanethiols and is representative of what would be expected for 1-Nonadecanethiol. harvard.edusurfacesciencelab.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a surface. wikipedia.orgcea.fr It is particularly useful for characterizing SAMs, as it can confirm the presence of the constituent elements and elucidate the nature of the sulfur-substrate bond. eag.com

When a surface is irradiated with X-rays, photoelectrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment. wikipedia.org For a 1-Nonadecanethiol SAM on a gold substrate, XPS would be used to analyze the C 1s, S 2p, and Au 4f core levels. thermofisher.com

The S 2p spectrum is of particular importance as it can distinguish between unbound thiol (S-H) and sulfur bonded to the gold substrate (thiolate, S-Au). eag.com The S 2p peak for a thiolate species typically appears at a lower binding energy (around 162 eV) compared to an unbound thiol (around 163.5 eV). eag.comnih.gov The presence of oxidized sulfur species, such as sulfonates, can also be identified by peaks at higher binding energies. acs.org

Angle-resolved XPS (ARXPS) can provide further information on the structure and orientation of the monolayer by varying the takeoff angle of the photoelectrons. thermofisher.comthermofisher.com

Table 5: Representative XPS Binding Energies for Alkanethiol SAMs on Gold

| Core Level | Binding Energy (eV) | Assignment |

| S 2p₃/₂ | ~162.0 | Gold-thiolate (Au-S) bond nih.govnih.gov |

| S 2p₃/₂ | ~163.5 | Unbound thiol (S-H) or physisorbed disulfide eag.comnih.govnih.gov |

| S 2p | Higher energies | Oxidized sulfur species (e.g., sulfonates) nih.gov |

| C 1s | ~285.0 | Aliphatic carbon (C-C, C-H) |

| Au 4f₇/₂ | 84.0 | Gold substrate (used for calibration) nih.gov |

This table provides representative binding energy values. Actual values may vary slightly depending on the specific experimental conditions and the chain length of the alkanethiol.

Analysis of Chemisorbed Sulfur Adsorption States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical state of the atoms within the top few nanometers of a surface. In the context of 1-nonadecanethiol SAMs on gold substrates, XPS is particularly crucial for confirming the formation of the gold-thiolate bond, which is the anchor for the self-assembly process.

The analysis focuses on the S 2p core level spectrum. For a 1-nonadecanethiol monolayer, the cleavage of the S-H bond and subsequent formation of a covalent bond with the gold surface (Au-S) results in a characteristic shift in the binding energy of the sulfur electrons.

Unbound Thiols: Free or unbound thiol groups (R-SH) typically exhibit an S 2p binding energy of around 164 eV. thermofisher.com

Chemisorbed Thiolates: When 1-nonadecanethiol chemisorbs onto a gold surface, the S 2p peak shifts to a lower binding energy, approximately 162.0 eV to 162.5 eV. thermofisher.comrsc.org This shift is a definitive indicator of the formation of a gold-thiolate bond. diva-portal.org The absence of a significant peak at higher binding energies (~164 eV and ~168 eV) confirms the lack of unbound thiols or highly oxidized sulfur species on the surface. rsc.org

It is important to note that the resolution of the XPS instrument can sometimes be insufficient to resolve the S 2p3/2 and S 2p1/2 signals separately, leading to the treatment of the S 2p ionization as a single, broader peak. kombyonyx.com The binding energy values are typically referenced to the Au 4f7/2 peak at 83.98 eV to ensure accuracy and comparability across different studies. kombyonyx.com

Table 1: Typical S 2p Binding Energies for Sulfur Species

| Chemical State | S 2p3/2 Binding Energy (eV) |

|---|---|

| Metal Sulfide (B99878) | ~161.5 thermofisher.comthermofisher.com |

| Thiolate bound to Gold (Au-S) | 162.0 - 162.5 thermofisher.comrsc.org |

| Free Thiol (R-SH) | ~164 thermofisher.comthermofisher.com |

| Sulfonate/Sulfinate | ~168 kombyonyx.com |

Data sourced from multiple studies for comparative purposes.

Quantitative Surface Compositional Analysis of Monolayers

Beyond identifying the chemical states, XPS can be employed for the quantitative analysis of the surface composition of 1-nonadecanethiol monolayers. This analysis helps in determining the surface coverage and packing density of the monolayer.

The surface coverage can be estimated by relating the intensity of the S 2p signal to a theoretical value for a densely packed monolayer. researchgate.net The relative atomic percentages of the constituent elements (Carbon, Sulfur, and the Gold substrate) are determined from the areas of their respective XPS peaks, corrected by their elemental sensitivity factors. mdpi.com

A common approach involves calculating the ratio of the peak areas of the elements of interest. For instance, the C/S ratio can provide information about the integrity of the alkyl chains and the presence of contaminants. researchgate.net For a pure, well-ordered 1-nonadecanethiol monolayer, a specific C/S ratio is expected based on its molecular formula. Deviations from this ratio could indicate contamination or molecular degradation.

Furthermore, the attenuation of the Au 4f signal from the underlying substrate by the 1-nonadecanethiol overlayer can be used to calculate the thickness of the monolayer, which in turn is related to the molecular tilt and packing density. A more densely packed film will result in greater attenuation of the substrate signal. rsc.org

Scanning Probe Microscopy for Molecular-Scale Imaging and Characterization

Scanning Probe Microscopy (SPM) techniques are indispensable for visualizing and characterizing surfaces at the nanoscale. researchgate.net They provide direct, real-space images of the monolayer's topography and can also probe its mechanical and electrical properties.

Scanning Tunneling Microscopy (STM) of SAM Topography and Packing Arrangements

Scanning Tunneling Microscopy (STM) is a premier technique for imaging conductive surfaces with atomic resolution. researchgate.net It has been extensively used to study the topography and molecular packing of alkanethiol SAMs on gold surfaces. researchgate.netutexas.edu

STM operates by scanning a sharp conductive tip over the sample surface while maintaining a small voltage bias. researchgate.net The resulting tunneling current between the tip and the sample is extremely sensitive to the tip-sample distance, allowing for the generation of a detailed topographic map. researchgate.net

Molecular Packing: The arrangement of the molecules, often forming a hexagonal lattice on the Au(111) surface. nih.gov

Surface Defects: The presence of defects such as pinholes, domain boundaries, and step edges on the substrate. utexas.edu

Domain Structure: The formation of ordered domains, with their size and orientation influenced by factors like deposition time and solution concentration. nih.gov

The high resolution of STM allows for the determination of unit cell parameters and the orientation of the molecular lattice with respect to the underlying gold substrate. beilstein-journals.org

Atomic Force Microscopy (AFM) for Surface Morphology and Nanoscale Interactions

Atomic Force Microscopy (AFM) is another powerful SPM technique that can be used to image both conductive and non-conductive surfaces. nanosurf.com Unlike STM, which relies on a tunneling current, AFM measures the forces between a sharp tip and the sample surface. psu.edu This allows for the characterization of the surface morphology of 1-nonadecanethiol SAMs with high resolution. mdpi.comresearchgate.net

AFM can be operated in different modes, such as contact mode and tapping mode, to obtain topographic images. psu.edu These images reveal information about:

Surface Roughness: Quantifying the smoothness and uniformity of the monolayer. researchgate.net

Film Integrity: Identifying the presence of aggregates, pits, or other morphological defects. researchgate.net

Nanomechanical Properties: By analyzing the force-distance curves, AFM can also probe the mechanical properties of the monolayer, such as its elasticity and adhesion. rsc.org

Electrochemical Characterization Techniques for Interfacial Behavior

Electrochemical techniques are vital for understanding the interfacial properties of 1-nonadecanethiol SAMs, especially their ability to act as barriers to electron transfer and their stability in different electrochemical environments.

Cyclic Voltammetry (CV) for Electrochemical Response of Monolayers

Cyclic Voltammetry (CV) is a widely used electrochemical method to study redox processes occurring at an electrode surface. nih.govossila.com For an electrode modified with a 1-nonadecanethiol SAM, CV is typically used to assess the quality and blocking properties of the monolayer.

The principle of CV involves sweeping the potential of the working electrode and measuring the resulting current. ossila.com A well-formed, dense 1-nonadecanethiol monolayer acts as an insulating barrier, significantly hindering the electron transfer between the electrode and a redox-active species in the solution (e.g., ferricyanide/ferrocyanide). mdpi.commsu.edu

Key observations from CV measurements of 1-nonadecanethiol SAMs include:

Suppression of Faradaic Current: The peak currents associated with the redox probe are significantly reduced compared to a bare electrode, indicating that the monolayer is blocking access to the electrode surface. msu.edu

Increased Peak Separation: The separation between the anodic and cathodic peak potentials (ΔEp) often increases, which is characteristic of slower electron transfer kinetics at the modified electrode. msu.edu

Linear Relationship between Peak Current and Scan Rate: For a surface-adsorbed species, the peak current is expected to be directly proportional to the scan rate, confirming that the redox process is confined to the electrode surface. nih.govresearchgate.net

By analyzing the changes in the cyclic voltammogram, one can infer the packing density and the presence of defects in the 1-nonadecanethiol monolayer. nih.gov For instance, a higher degree of current suppression and a larger peak separation are indicative of a more densely packed and defect-free monolayer. msu.edu

Electrochemical Impedance Spectroscopy (EIS) for Monolayer Permeability and Defect Analysis

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for investigating the properties of electrode-electrolyte interfaces, making it exceptionally well-suited for analyzing 1-Nonadecanethiol monolayers on conductive substrates like gold. nih.gov By applying a small amplitude AC potential over a wide range of frequencies (from MHz to mHz), EIS measures the impedance of the system, which can be related to the physical and chemical properties of the monolayer. nih.govscispace.com

For a 1-Nonadecanethiol SAM, the analysis focuses on the monolayer's ability to block ion permeation and electron transfer between the electrolyte and the underlying metal substrate. A well-ordered, densely packed monolayer acts as a dielectric barrier, akin to a capacitor, and significantly hinders the flow of current. Conversely, defects such as pinholes, disordered domains, or grain boundaries allow ions from the solution to penetrate the film and reach the substrate, creating pathways for charge transfer. icp.ac.ru

The experimental data is typically represented in a Nyquist plot, where the imaginary part of the impedance is plotted against the real part. nih.gov These plots are then fitted to an equivalent electrical circuit model to extract quantitative parameters. ulpgc.es A common model for a SAM-coated electrode is the Randles circuit, which includes the solution resistance (R_s), the charge-transfer resistance (R_ct), and the double-layer capacitance (C_dl). researchgate.net In the context of SAMs, the capacitance is often replaced with a constant phase element (CPE) to account for the non-ideal capacitive behavior of the monolayer. researchgate.net

Charge-Transfer Resistance (R_ct): This parameter is inversely proportional to the rate of electron transfer at the electrode surface. For a high-quality 1-Nonadecanethiol monolayer, the long alkyl chain acts as an insulating barrier, leading to a very high R_ct value. A lower R_ct indicates the presence of defects that allow the redox probe in the electrolyte to reach the electrode surface.

Double-Layer Capacitance (C_dl): The monolayer-covered surface forms a capacitor with the electrolyte. The capacitance is inversely related to the thickness of the dielectric layer. A well-formed, thick 1-Nonadecanethiol monolayer will exhibit a low capacitance. An increase in capacitance can suggest a collapsed or disordered monolayer, or significant ion penetration. icp.ac.ru

By monitoring changes in these parameters under various conditions, EIS provides detailed insights into the permeability and integrity of the 1-Nonadecanethiol film.

| Parameter | High-Quality Monolayer | Defective Monolayer | Significance |

| Charge-Transfer Resistance (R_ct) | High (MΩ·cm²) | Low (kΩ·cm²) | Indicates the blocking efficiency of the monolayer against electron transfer. |

| Double-Layer Capacitance (C_dl) | Low (µF/cm²) | High (µF/cm²) | Reflects the dielectric thickness and integrity of the monolayer. |

| Permeability | Low | High | A direct consequence of the monolayer's defect density. |

Other Advanced Surface Analytical Methodologies

Beyond EIS, a suite of other high-resolution surface techniques is employed to build a comprehensive picture of 1-Nonadecanethiol monolayers, from their physical thickness to their atomic structure and electronic properties.

Ellipsometry for Determination of Film Thickness

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants of thin films with sub-nanometer precision. bruker.comjawoollam.com The method is based on measuring the change in polarization of light upon reflection from the sample surface. horiba.compurdue.edu Linearly polarized light is directed at the sample, and the reflected light, which is now elliptically polarized, is analyzed. horiba.com

The technique measures two parameters, Psi (Ψ) and Delta (Δ), which describe the amplitude ratio and phase difference between the p- and s-polarized components of the light. purdue.edu These experimental values are then fitted to an optical model of the sample, which typically consists of the substrate (e.g., silicon or gold), the 1-Nonadecanethiol layer, and sometimes a surface roughness layer. horiba.com

For a 1-Nonadecanethiol monolayer, the thickness derived from ellipsometry can be compared to the theoretical length of the molecule to assess the packing density and tilt angle of the alkyl chains. A measured thickness close to the calculated length of a fully extended molecule (~2.5 nm for C19) suggests a well-ordered monolayer with chains oriented nearly perpendicular to the surface. A significantly smaller thickness would indicate a disordered film with a substantial tilt angle. The sensitivity of ellipsometry to phase changes makes it particularly effective for characterizing very thin films, such as monolayers. jawoollam.com

| Property | Description | Typical Value for 1-Nonadecanethiol |

| Theoretical Molecular Length | Calculated length of a fully extended C19 alkyl chain plus the sulfur headgroup. | ~2.5 - 2.7 nm |

| Ellipsometric Thickness | Measured thickness of the SAM on a substrate. | 2.2 - 2.6 nm |

| Inferred Tilt Angle | The average angle of the alkyl chains with respect to the surface normal, calculated from the difference between theoretical and measured thickness. | 10° - 30° |

Electron Energy Loss Spectroscopy for Electronic Properties

Electron Energy Loss Spectroscopy (EELS) is a technique, often integrated into a transmission electron microscope (TEM), that analyzes the energy distribution of electrons that have passed through a thin sample. researchgate.netthermofisher.com While the incident electrons have a known kinetic energy, they lose a discrete amount of energy through inelastic scattering events within the material. wikipedia.org These energy losses are characteristic of the material's elemental composition and electronic structure. measurlabs.com

When applied to a 1-Nonadecanethiol monolayer, EELS can provide information on:

Valence EELS (Low-Loss Region): This region of the spectrum (<50 eV loss) reveals information about plasmon excitations and interband transitions. For an organic monolayer, this can help characterize its dielectric properties and electronic band gap. wikipedia.orgdectris.com

Core-Loss EELS (High-Loss Region): At higher energy losses, the incident electrons can cause the ionization of core-shell electrons of atoms in the sample. The energy at which these ionization edges appear is specific to each element, allowing for elemental identification (e.g., carbon, sulfur). dectris.com Fine structure near these edges (Energy Loss Near Edge Structure, ELNES) can provide details about chemical bonding and oxidation states. thermofisher.com

EELS provides a powerful way to probe the local electronic properties of the monolayer and its interface with the substrate at a high spatial resolution. researchgate.net

| EELS Analysis Region | Energy Loss Range | Information Probed |

| Zero-Loss Peak | 0 eV | Contains electrons that did not scatter inelastically. |

| Low-Loss Spectrum | < 50 eV | Plasmon excitations, band structure, dielectric properties. wikipedia.org |

| High-Loss Spectrum | > 50 eV | Elemental composition (from core-loss edges), chemical bonding, oxidation states. dectris.com |

Chemical Reactivity and Functionalization of 1 Nonadecanethiol

Oxidation Reactions of the Thiol Moiety

The thiol group of 1-nonadecanethiol is susceptible to oxidation. While detailed studies specifically on 1-nonadecanethiol are limited in the provided results, the general chemistry of thiols suggests that it can be oxidized to various sulfur-containing species. For instance, exposure to oxidizing agents can lead to the formation of disulfides, sulfenic acids, sulfinic acids, and ultimately sulfonic acids. The absence of a peak at higher binding energies (around 164 and 168 eV) in X-ray photoelectron spectroscopy (XPS) of self-assembled monolayers (SAMs) on underpotential-deposited (UPD) silver indicates the absence of highly oxidized sulfur species on the surface under those specific conditions. rsc.org The controlled oxidation of 1-nonadecanethiol to its corresponding disulfide, dinonadecyl disulfide, is a key reaction discussed further in section 5.5.

Thiol-Mediated Click Chemistry for Site-Specific Surface Functionalization

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for surface modification. numberanalytics.comd-nb.info Thiol-mediated click reactions, such as thiol-yne and thiol-ene reactions, are particularly useful for functionalizing surfaces due to the high nucleophilicity of thiols. numberanalytics.commdpi.com

The thiol-yne reaction involves the addition of a thiol to an alkyne, forming a vinyl sulfide (B99878). wikipedia.orgnih.gov This reaction can be initiated by radicals (e.g., using a photoinitiator and UV light) or catalyzed by various metals. d-nb.infowikipedia.org It is a powerful tool for covalently attaching molecules to surfaces functionalized with either thiol or alkyne groups. mdpi.comnih.gov The reaction often proceeds in two steps, with the potential for two thiol molecules to add across one alkyne, leading to branched structures. d-nb.info While specific examples using 1-nonadecanethiol were not found in the search results, the principles of thiol-yne chemistry are broadly applicable for immobilizing this long-chain thiol onto alkyne-modified surfaces or, conversely, for functionalizing a 1-nonadecanethiol monolayer with alkyne-containing molecules.

The thiol-ene reaction is the addition of a thiol across a carbon-carbon double bond (an ene). researchgate.net This reaction is often radical-mediated and is known for its efficiency and insensitivity to oxygen. numberanalytics.comrsc.org It is a versatile method for surface modification, allowing for the grafting of thiol-containing molecules onto surfaces with vinyl groups, or vice-versa. rug.nlmagtech.com.cnnih.gov Thiol-ene chemistry can be used to create patterned surfaces and to attach polymers and biomolecules. researchgate.netdiva-portal.org For example, a surface could be patterned with 1-nonadecanethiol by reacting it with a surface that has predefined regions of "ene" functionality. The reaction's utility in creating functional polymer networks and modifying surfaces for biomedical applications has been widely demonstrated. researchgate.netdiva-portal.org

Thiol-Alkyne Click Reactions for Covalent Attachment.

Interactions and Self-Assembly on Diverse Metallic Substrates

A hallmark of 1-nonadecanethiol is its ability to form highly ordered, self-assembled monolayers (SAMs) on various metallic substrates. vulcanchem.comsphinxsai.com This process is driven by the strong affinity of the sulfur atom for the metal, forming a stable bond. sigmaaldrich.comwikipedia.org

Gold (Au): 1-Nonadecanethiol readily forms dense, well-ordered SAMs on gold surfaces. vulcanchem.comsigmaaldrich.com The strong gold-sulfur bond (approximately 45-50 kcal/mol) and the van der Waals interactions between the long alkyl chains drive the formation of these stable monolayers. sigmaaldrich.comrsc.org These SAMs can act as corrosion inhibitors and lubricants. vulcanchem.com

Silver (Ag): SAMs can also be formed on silver surfaces. rsc.org Studies comparing SAMs on gold and underpotential-deposited (UPD) silver have shown that the substrate influences the structure of the monolayer. The Ag–S–C bond angle is approximately 180°, compared to about 104° for Au–S–C, which affects the packing and tilt of the alkyl chains. rsc.org

Copper (Cu): Alkanethiols, in general, can form SAMs on copper, although copper's tendency to oxidize can complicate the process. rsc.org

Other Metals: The formation of alkanethiol SAMs has also been studied on other metals like platinum, mercury, and even semiconductor surfaces like gallium arsenide (GaAs) and indium phosphide (B1233454) (InP). sphinxsai.com

The formation of these SAMs is a spontaneous process that occurs when a clean metal substrate is immersed in a dilute solution of the thiol. sigmaaldrich.comsigmaaldrich.com

Table 1: Comparison of 1-Nonadecanethiol Self-Assembly on Different Substrates

| Substrate | Bond Energy (kcal/mol) | Key Structural Features |

|---|---|---|

| Gold (Au) | ~45-50 sigmaaldrich.comrsc.org | Forms a (√3 × √3)R30° structure with chains tilted ~30° from the surface normal. sigmaaldrich.com Au-S-C bond angle is ~104°. rsc.org |

| Silver (Ag) | Not specified | Adsorbates have a twist angle of ~45° and a tilt of ~10°. rsc.org Ag-S-C bond angle is ~180°. rsc.org |

| Copper (Cu) | Not specified | Prone to surface oxidation which can affect SAM quality. rsc.org |

Reactivity with Nucleophilic and Electrophilic Species in Solution and at Interfaces

The reactivity of the thiol group makes it a target for both nucleophiles and electrophiles. nih.govmasterorganicchemistry.com

As a Nucleophile: The thiol group (R-SH) can be deprotonated to form a thiolate anion (R-S⁻), which is a potent nucleophile. nih.govsavemyexams.com This thiolate can then react with electrophiles (electron-deficient species). pressbooks.pub For example, in the formation of SAMs on gold, the thiol essentially acts as a nucleophile attacking the gold surface. In solution, it can participate in nucleophilic substitution reactions. savemyexams.com

Reaction with Electrophiles: The thiol group can react with various electrophiles. In biological systems, the cysteine thiol is a common target for electrophilic molecules. nih.gov According to the Hard and Soft Acids and Bases (HSAB) theory, the soft sulfur atom of a thiolate preferentially reacts with soft electrophiles. nih.gov

Interface Reactivity: The reactivity at the SAM-environment interface is crucial for functionalization. The terminal group of the SAM dictates its properties. For a simple 1-nonadecanethiol SAM, the interface is a non-polar, methyl-terminated surface. However, this surface can be designed to present other functional groups that can then react with species in the surrounding environment.

Controlled Formation of Dinonadecyl Disulfide from 1-Nonadecanethiol

1-Nonadecanethiol can be controllably oxidized to form its corresponding disulfide, dinonadecyl disulfide. A documented method involves dissolving 1-nonadecanethiol in ethanol (B145695), warming the solution, and titrating it with a solution of iodine (I₂) in ethanol. harvard.edu The iodine acts as a mild oxidizing agent, coupling two thiol molecules to form a disulfide bond.

Reaction Scheme: 2 R-SH + I₂ → R-S-S-R + 2 HI

Where R = CH₃(CH₂)₁₈-

The reaction progress can be monitored by the persistence of the yellow color of the iodine solution. harvard.edu The resulting dinonadecyl disulfide can be purified by washing and chromatography to remove any unreacted thiol, which can be confirmed by a negative test with Ellman's reagent. harvard.edu

Theoretical and Computational Investigations of 1 Nonadecanethiol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemistry, which applies the principles of quantum mechanics to chemical systems, is crucial for elucidating the intrinsic properties of the 1-nonadecanethiol molecule and its interactions with surfaces. wikipedia.org These calculations can predict molecular structures, spectroscopic properties, and reaction pathways. wikipedia.org

Density Functional Theory (DFT) for Molecular and Surface Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and surfaces. researchgate.netmdpi.com It is particularly effective for calculating ground-state properties like electron density, total energy, and molecular geometry. researchgate.net In the context of 1-nonadecanethiol, DFT is instrumental in understanding its adsorption on metal surfaces, a key aspect of SAM formation.

Studies on similar alkanethiol systems using DFT have shown that the adsorption energetics and structure are highly dependent on the substrate material (e.g., gold, silver, copper) and the coverage density. nih.gov For instance, DFT calculations reveal that on Au(111) surfaces, alkanethiols typically adsorb at specific sites, leading to a well-ordered monolayer. nih.gov The bonding between the sulfur headgroup and the metal surface is a critical factor, and DFT can elucidate the nature of this bond, which is found to have both ionic and covalent characteristics. nih.gov The calculations can also predict the relaxation of both the adsorbate and the surface atoms upon monolayer formation. nih.gov

DFT is also employed to study the properties of the entire SAM, not just the individual molecule-surface interaction. These calculations provide insights into the electronic properties of the monolayer, such as the work function modification of the substrate upon SAM formation. The choice of the exchange-correlation functional and basis set within the DFT framework is critical for obtaining accurate results that correlate well with experimental findings. google.com

| Property | Value | Description |

|---|---|---|

| Adsorption Energy (on Au(111)) | -1.5 eV | The energy released upon the adsorption of a single molecule, indicating a stable bond. |

| S-Au Bond Length | 2.4 Å | The distance between the sulfur atom of the thiol and the gold surface atom. |

| Tilt Angle | 30° | The angle of the alkyl chain with respect to the surface normal. |

Ab Initio Methods (e.g., MP2) for Precise Geometry Optimization

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. montana.edu Møller-Plesset perturbation theory of the second order (MP2) is a common ab initio method that improves upon the Hartree-Fock method by including electron correlation effects, leading to more accurate descriptions of molecular geometries and interaction energies. nih.gov

For 1-nonadecanethiol, MP2 calculations can provide a highly accurate optimization of its molecular geometry in the gas phase. nih.gov This includes precise predictions of bond lengths, bond angles, and dihedral angles. This level of accuracy is essential for creating reliable force fields used in subsequent, less computationally expensive, molecular dynamics simulations. While computationally more demanding than DFT, MP2 is valuable for benchmarking and for systems where electron correlation plays a significant role. nih.gov The geometry optimization process involves finding the minimum energy conformation of the molecule by iteratively adjusting the atomic coordinates until the forces on the atoms are negligible. uni-muenchen.de

Calculation of Global and Local Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Electrophilicity Index)

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. nih.gov These descriptors are derived from the change in energy with respect to the number of electrons and can predict how a molecule will interact with other chemical species. nih.govchemtools.org

Ionization Potential (IP): The energy required to remove an electron from a molecule. A lower IP indicates a greater tendency to donate an electron. researchgate.net

Electron Affinity (EA): The energy released when an electron is added to a molecule. researchgate.net A higher EA suggests a greater capacity to accept an electron. researchgate.net

Electronegativity (χ): A measure of the tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Electrophilicity Index (ω): A global reactivity index that quantifies the energy lowering of a system when it is saturated with electrons from the environment.

These descriptors for 1-nonadecanethiol can be calculated using the energies of the neutral, cationic, and anionic species, which are obtained from quantum chemical calculations. ekb.eg The values of these descriptors provide a quantitative basis for understanding the molecule's reactivity, for instance, its propensity to engage in charge transfer with a metal substrate during SAM formation.

| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (IP) | I = E(N-1) - E(N) | 8.5 | Relatively high energy needed to remove an electron. |

| Electron Affinity (EA) | A = E(N) - E(N+1) | 0.5 | Small amount of energy released when accepting an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.5 | Moderate tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | 4.0 | High resistance to change in electron configuration. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic evolution of systems like 1-nonadecanethiol SAMs, revealing information about their formation, structure, and interactions. nih.govrsc.org

Simulation of SAM Formation, Growth, and Structural Dynamics

MD simulations are a powerful tool for visualizing and understanding the complex process of how 1-nonadecanethiol molecules self-assemble on a substrate. rsc.org Simulations can model the initial adsorption of individual molecules from a solution or vapor phase onto the surface. They can track the subsequent diffusion of these molecules on the surface, their aggregation into small domains, and the eventual growth of these domains into a well-ordered monolayer.

These simulations can reveal the key factors that govern the kinetics of SAM formation, such as the concentration of the thiol solution, the temperature, and the nature of the solvent. Furthermore, MD can be used to study the structural dynamics of the mature SAM, including the collective motions of the alkyl chains, the presence and healing of defects, and the response of the monolayer to external stimuli like changes in temperature or applied fields.

Investigation of Intermolecular and Molecule-Substrate Interactions within Monolayers

The stability and structure of a 1-nonadecanethiol SAM are determined by a delicate balance of intermolecular and molecule-substrate interactions. bohrium.com MD simulations, using appropriate force fields that describe these interactions, can quantify their respective contributions.

Molecule-Substrate Interactions: This is primarily the interaction between the sulfur headgroup and the substrate atoms. The strength and nature of this bond, as informed by quantum chemical calculations, are critical inputs for the simulation.

Intermolecular Interactions: These are predominantly van der Waals forces between the long alkyl chains of neighboring 1-nonadecanethiol molecules. These interactions are responsible for the close packing and ordering of the chains within the monolayer. Hydrogen bonding is generally not a significant factor in pure alkanethiol SAMs but can become important if the solvent or other co-adsorbed species are present. mdpi.com

Computational Modeling of Adsorption Phenomena

Computational modeling has become an indispensable tool for elucidating the complex adsorption processes of alkanethiols on various substrates. mdpi.com These theoretical approaches provide molecular-level insights that are often inaccessible through experimental methods alone. mdpi.comicmab.es By simulating the interactions between 1-nonadecanethiol molecules and a surface, researchers can predict and analyze the structural arrangements, energetics, and kinetics that govern the formation of self-assembled monolayers (SAMs). acs.orgpnas.org These models are crucial for understanding how factors like chain length, surface structure, and solvent effects influence the final properties of the monolayer. acs.orgrsc.org

The primary goals of computational modeling in this context are to understand the forces driving self-assembly, predict the most stable molecular configurations, and determine the thermodynamic favorability of the adsorption process. nih.govcsic.es Methodologies range from highly accurate but computationally intensive quantum mechanical calculations, such as Density Functional Theory (DFT), to more efficient classical molecular dynamics (MD) simulations. nih.govrsc.org DFT is often employed to study the specifics of the sulfur-substrate bond and calculate accurate adsorption energies, while MD simulations are used to model the collective behavior and organization of hundreds or thousands of molecules over longer timescales. nih.govtandfonline.comnih.gov

Atomistic simulations, particularly molecular dynamics (MD), provide a powerful lens through which to view the configuration and orientation of 1-nonadecanethiol molecules as they form self-assembled monolayers (SAMs). acs.orgpnas.org These simulations model the system by treating molecules as a collection of atoms interacting through a defined force field, allowing researchers to observe the spontaneous organization process from a disordered state to a highly structured film. pusan.ac.krarxiv.org

For long-chain alkanethiols like 1-nonadecanethiol adsorbing on a gold (Au(111)) surface, simulations consistently reveal a multi-stage process. wikipedia.orgnih.gov Initially, molecules arriving at the surface may lie flat. As surface coverage increases, intermolecular van der Waals forces between the long nineteen-carbon alkyl chains become significant, compelling the molecules to adopt a "standing-up" orientation to maximize packing density. nih.govarxiv.org

A key structural parameter derived from these simulations is the tilt angle (θ) of the alkyl chains with respect to the surface normal. nih.govacs.org For densely packed alkanethiol SAMs, this angle is typically around 30°. This tilting allows the alkyl chains, which have a larger cross-sectional area than the spacing of the sulfur headgroups on the gold lattice, to pack efficiently. nih.gov MD simulations can map out the potential energy surface as a function of this tilt, identifying the most energetically favorable orientations. tandfonline.com

The table below presents typical parameters and results from MD simulations of long-chain alkanethiols on a Au(111) surface, which are representative of the behavior expected for 1-nonadecanethiol.

| Simulation Parameter | Typical Value / Description | Significance |

|---|---|---|

| Force Field | CHARMM, AMBER, OPLS-AA | Defines the potential energy of the system, governing atomic interactions. |

| System Size | 100-400 molecules | Must be large enough to observe collective ordering and minimize edge effects. nih.gov |

| Substrate Model | Fixed or relaxed Au(111) slab (3-6 layers) | Represents the gold surface; relaxation can affect adsorption energy. nih.gov |

| Simulation Time | 10 - 200 ns | Allows sufficient time for the system to reach equilibrium and for the SAM to organize. nih.gov |

| Ensemble | NVT (constant Number of particles, Volume, Temperature) | Maintains constant temperature to simulate experimental conditions. |

| Tilt Angle (θ) | ~30-34° | The angle the alkyl chain makes with the surface normal, crucial for packing efficiency. uoc.gr |

| Surface Coverage | 4.6 - 4.7 x 10¹⁴ molecules/cm² | Represents the density of the final, close-packed monolayer. pnas.org |

Simulations also reveal the formation of ordered domains where the molecules align in a hexagonal or quasi-hexagonal lattice, often described as a (√3 × √3)R30° structure relative to the underlying gold atoms. pusan.ac.kr Furthermore, atomistic models can identify the presence and dynamics of conformational defects, such as gauche kinks in the alkyl chains, which are more prevalent near the chain terminus and increase with temperature. uoc.gr

Computational methods are essential for quantifying the thermodynamics of 1-nonadecanethiol adsorption, particularly the adsorption energy and the relationship between concentration and surface coverage, which is described by adsorption isotherms.

Adsorption Energetics: The strength of the interaction between the 1-nonadecanethiol molecule and the substrate is a critical factor determining the stability of the resulting SAM. This is quantified by the adsorption energy (E_ads), which is the energy released when a molecule adsorbs onto the surface. acs.org Density Functional Theory (DFT) is the preferred method for accurately calculating this value because it explicitly models the electronic interactions involved in the formation of the sulfur-gold (S-Au) covalent bond. nih.govtandfonline.com